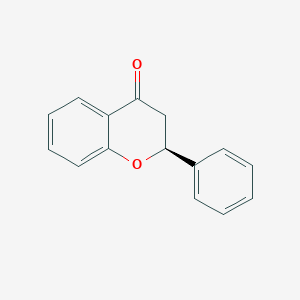

(2S)-Flavanone

Übersicht

Beschreibung

“(2S)-Flavanone” is the (S)-enantiomer of flavanone . It is an enantiomer of a (2R)-flavanone . It is a natural product found in Perityle vaseyi . The flavanones, a type of flavonoids, are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides .

Synthesis Analysis

Functional flavone synthase Is (FNS Is) are widely distributed in the primitive land plants liverworts and evolutionarily connected to seed plant F3Hs . The bifunctional enzyme FNS I/F2H emerged in liverworts, and FNS I/F3H evolved in Physcomitrium (Physcomitrella) patens and Selaginella moellendorffii . These enzymes represent the functional transition forms between canonical FNS Is and F3Hs .

Molecular Structure Analysis

The molecular formula of this compound is C15H12O2 . The IUPAC name is (2 S )-2-phenyl-2,3-dihydrochromen-4-one . The InChI is InChI=1S/C15H12O2/c16-13-10-15 (11-6-2-1-3-7-11)17-14-9-5-4-8-12 (13)14/h1-9,15H,10H2/t15-/m0/s1 . The InChIKey is ZONYXWQDUYMKFB-HNNXBMFYSA-N . The Canonical SMILES is C1C (OC2=CC=CC=C2C1=O)C3=CC=CC=C3 . The Isomeric SMILES is C1 [C@H] (OC2=CC=CC=C2C1=O)C3=CC=CC=C3 .

Chemical Reactions Analysis

Two catalytic mechanisms of flavone synthase II (FNSII) support the biosynthesis of glycosyl flavones, one involving flavanone 2-hydroxylase (which generates 2-hydroxyflavanones for C-glycosylation) and another involving the direct catalysis of flavanones to flavones for O-glycosylation .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 224.25 g/mol . The XLogP3 is 3.2 . The Hydrogen Bond Donor Count is 0 . The Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 1 .

Wissenschaftliche Forschungsanwendungen

Biosynthesis in Microorganisms : (2S)-Naringenin, a type of (2S)-flavanone, is utilized in the food, chemical, and pharmaceutical industries due to its diverse physiological activities. Efficient production of (2S)-naringenin in microorganisms like Saccharomyces cerevisiae and Escherichia coli has been explored for cost-effective production. These studies emphasize the potential of using engineered strains for the industrial production of flavanones (Gao et al., 2020); (Miyahisa et al., 2006).

Biological Properties : (2S)-Flavanones exhibit various biological properties, including antimicrobial and anti-inflammatory activities. For instance, a study on Calceolaria thyrsiflora Graham revealed the potential of (2S)-flavanones as anti-inflammatory agents in respiratory diseases (Valdés et al., 2020).

Cardiovascular Protection : Citrus flavanones, such as hesperidin and naringin, have been linked to reduced risks of cardiovascular diseases. Their antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties contribute to their potential in preventing cardiovascular diseases (Chanet et al., 2012).

Antitumor Effects : Flavanones have shown promising results in inhibiting the metastasis of lung cancer cells and demonstrating cytotoxic effects on various cancer cell lines. This highlights their potential application in cancer therapy (Shen et al., 2004); (Hsiao et al., 2007).

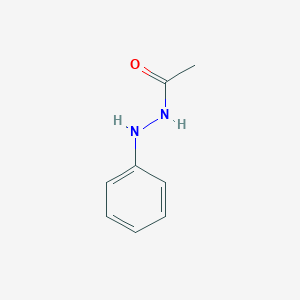

Phytochemical Synthesis : Research has been conducted on new routes for synthesizing flavanones and their glycosides, indicating the importance of flavanones in pharmaceutical and chemical synthesis (Lee & Jung, 2005); (Yin, 2006).

Neuroprotection : Flavanones like pinocembrin, naringenin, and eriodictyol have been studied for their neuroprotective effects through mechanisms like induction of antioxidant defenses, highlighting their potential therapeutic applications in neurodegenerative diseases (Habtemariam, 2019).

Enzymatic Characterization : Research on flavanone 3-hydroxylases, which are crucial in flavonoid biosynthesis in plants, provides insights into the stereoselective catalytic mechanisms and substrate promiscuity of these enzymes. Such studies are significant for enzyme engineering and understanding flavonoid biosynthesis (Britsch & Grisebach, 1986); (Sui et al., 2023).

Dietary Supplements and Sports Performance : The supplementation of 2S-hesperidin, a flavanone found in citrus fruits, has shown to improve performance in amateur cyclists, demonstrating its potential as a dietary supplement for sports performance enhancement (Martínez-Noguera et al., 2020).

Wirkmechanismus

Upon binding to the Ral-interacting protein Rlip implicated in the transport of glutathione conjugates, 2’-HFa inhibits tumor cell proliferation and restrict tumor growth, in particular in breast cancer models . Among the synthetic derivatives, the characteristics of the anticancer product 2D08 (2’,3’,4’-trihydroxy flavone) are detailed to shed light on the molecular mechanism of action of this compound, as a regulator of protein SUMOylation .

Safety and Hazards

Zukünftige Richtungen

Divergent and versatile synthetic routes to flavones and flavanones via efficient Pd ( II) catalysis are disclosed . These Pd ( II) catalyses expediently provide a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation, respectively, in a highly atom-economic manner .

Eigenschaften

IUPAC Name |

(2S)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONYXWQDUYMKFB-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17002-31-2 | |

| Record name | Flavanone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017002312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLAVANONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N50DYZ2H5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

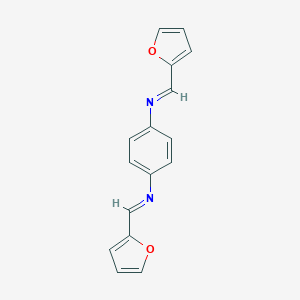

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)

![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)